pent-4-enyl imidazole-1-carboxylate

Description

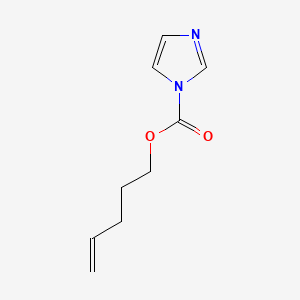

Pent-4-enyl imidazole-1-carboxylate is an imidazole derivative characterized by a pent-4-enyl chain (a five-carbon alkenyl group with a double bond at the fourth position) esterified to the 1-position of the imidazole ring. This compound shares structural features with synthetic cannabinoids (e.g., MDMB-4en-PINACA), where the pent-4-enyl chain contributes to receptor-binding interactions . The presence of the unsaturated bond in the pent-4-enyl group may enhance conformational flexibility and influence metabolic stability compared to saturated analogs . Imidazole carboxylates are widely explored in medicinal chemistry for their bioisosteric properties and role as intermediates in drug synthesis .

Properties

Molecular Formula |

C9H12N2O2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

pent-4-enyl imidazole-1-carboxylate |

InChI |

InChI=1S/C9H12N2O2/c1-2-3-4-7-13-9(12)11-6-5-10-8-11/h2,5-6,8H,1,3-4,7H2 |

InChI Key |

IKSWUUOHFLVAGD-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCOC(=O)N1C=CN=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pent-4-enyl imidazole-1-carboxylate typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methodologies but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

Pent-4-enyl imidazole-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace existing substituents on the ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of imidazole-1-carboxylate derivatives with oxidized side chains.

Reduction: Formation of reduced imidazole derivatives.

Substitution: Formation of substituted imidazole derivatives with various functional groups.

Scientific Research Applications

Pent-4-enyl imidazole-1-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors or receptor modulators.

Industry: Utilized in the development of new materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of pent-4-enyl imidazole-1-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential ligand for metal-based catalysts. Additionally, the compound can interact with biological macromolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions, modulating their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Ester Groups

- Pent-4-enyl Imidazole-1-carboxylate : The pent-4-enyl ester provides a balance between lipophilicity and steric effects, favoring interactions with hydrophobic pockets in biological targets. Conformational studies show that its pent-4-enyl chain adopts low-energy conformers (ΔG < 2 kcal/mol), enabling stable receptor binding .

- Propargyl Imidazole-1-carboxylate : The propargyl ester introduces a terminal alkyne group, enabling click chemistry applications. However, its rigid structure may reduce metabolic stability compared to the flexible pent-4-enyl chain .

Imidazole Ring Modifications

- Methyl 2-(2-Phenylethyl)-1H-imidazole-4-carboxylate : Incorporates a phenethyl group at the 2-position, enhancing aromatic stacking interactions. This modification increases molecular weight (MW ≈ 236.25 g/mol) and lipophilicity (logP ≈ 2.8) compared to pent-4-enyl derivatives .

- Ethyl 5-(1-Trityl-1H-imidazol-4-yl)pent-2-enoate: Features a trityl-protected imidazole and a pent-2-enoate chain. The conjugated double bond in the pent-2-enoate may alter electronic properties, affecting reactivity in nucleophilic substitutions .

Data Tables

Table 1: Structural and Physical Properties

Research Findings

- Conformational Stability : this compound exhibits two dominant conformers (38% and 36% abundance) due to minimal energy differences (ΔG < 2 kcal/mol), enabling adaptable binding to biological targets .

- Synthetic Cannabinoid Activity: MDMB-4en-PINACA’s pent-4-enyl chain enhances potency compared to saturated analogs, but its indazole core increases hepatotoxicity risks .

- Metabolic Pathways : Unsaturated esters like pent-4-enyl are prone to epoxidation and hydrolysis, whereas tert-butyl analogs show prolonged half-lives due to steric protection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.